molecular formula C13H16N2O4 B3365309 (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 1217437-93-8

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No. B3365309
CAS RN: 1217437-93-8
M. Wt: 264.28 g/mol
InChI Key: KEIDRYXLYCWVSP-NSHDSACASA-N
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Description

“(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid” is a chemical compound. It is a derivative of piperazine-2-carboxylic acid, which is an unnatural amino acid .


Synthesis Analysis

The synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid was achieved by kinetic resolution of methyl-4-(tert-butyloxycarbonyl)-piperazine-2-carboxylate using a low-cost enzyme called alcalase . This process is known as chiral synthesis and enzymatic resolution .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (S)-piperazine-2-carboxylic acid involve the kinetic resolution of methyl-4-(tert-butyloxycarbonyl)-piperazine-2-carboxylate . This process is facilitated by the enzyme alcalase .

Mechanism of Action

The mechanism of action in the synthesis of (S)-piperazine-2-carboxylic acid involves the use of a semipurified aminopeptidase from Aspergillus oryzae (LAP2) for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

properties

IUPAC Name

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIDRYXLYCWVSP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654226
Record name (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

CAS RN

1217437-93-8
Record name (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 3
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 4
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 5
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

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